molecular formula C9H15NO2 B1311248 Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid CAS No. 94794-30-6

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid

Cat. No.: B1311248
CAS No.: 94794-30-6
M. Wt: 169.22 g/mol
InChI Key: VNCIGXSNWMPXKF-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile and Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride are two related compounds. They are used in various chemical reactions and have different properties.


Molecular Structure Analysis

The molecular structure of these compounds can be represented as follows: Tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile has a linear formula of C8 H12 N2 , while Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride has a formula of C₈H₁₄ClNO₂ .


Physical and Chemical Properties Analysis

Tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile has a molecular weight of 136.2 and is a liquid at room temperature . Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride has a molecular weight of 191.66 g/mol .

Scientific Research Applications

Antileukemic Activity

Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid derivatives have been explored for their potential antileukemic properties. A study found that certain bis(alkylcarbamates) derivatives exhibited significant antileukemic activity. This activity was comparable to that of known antileukemic agents like mitomycin, suggesting the potential of these derivatives in leukemia treatment (Ladurée et al., 1989).

Amnesia-Reversal Activity

Research into cyclic imides derived from dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a related compound, indicates potential in reversing amnesia induced by electroconvulsive shock in mice. This study explored the effects of various structural modifications on the activity, identifying compounds with promising biological profiles for potential use in cognitive impairment therapies (Butler et al., 1987).

Potential as a Pharmaceutical Intermediate

An improved synthesis method for ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, closely related to this compound, highlights its value as a pharmaceutical intermediate. This method enhances yield and stability, making it more viable for pharmaceutical applications (Lentini et al., 2008).

Synthesis of Chiral Derivatives

The synthesis of chiral 1-(1H-pyrrole) derivatives from primary amines demonstrates the versatility of compounds related to this compound in producing enantiomerically pure compounds. These chiral derivatives have potential applications in various fields, including pharmaceuticals (Jefford et al., 1996).

Safety and Hazards

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride is classified as an irritant .

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-9-3-1-5-10(9)6-2-4-9/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIGXSNWMPXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443338
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94794-30-6
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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